Cas no 2229260-58-4 (4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole)

4-(Prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole is a specialized thiazole derivative featuring a propynyl substituent at the 4-position and an isopropyl group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive alkyne functionality, which enables click chemistry applications and further derivatization. The thiazole core contributes to its potential biological activity, making it a candidate for drug discovery and agrochemical development. Its structural features, including steric and electronic properties, allow for tailored modifications in heterocyclic chemistry. The compound is typically handled under controlled conditions due to its reactivity, ensuring stability and purity for research applications.
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole structure
2229260-58-4 structure
商品名:4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
CAS番号:2229260-58-4
MF:C9H11NS
メガワット:165.25534081459
CID:5801074
PubChem ID:57087201

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
    • EN300-1748796
    • SCHEMBL9261836
    • 2229260-58-4
    • インチ: 1S/C9H11NS/c1-4-5-8-6-11-9(10-8)7(2)3/h1,6-7H,5H2,2-3H3
    • InChIKey: FZSUEEJEBPWSSL-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC#C)N=C1C(C)C

計算された属性

  • せいみつぶんしりょう: 165.06122053g/mol
  • どういたいしつりょう: 165.06122053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748796-0.25g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
0.25g
$1381.0 2023-09-20
Enamine
EN300-1748796-0.05g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
0.05g
$1261.0 2023-09-20
Enamine
EN300-1748796-1.0g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
1g
$1500.0 2023-06-03
Enamine
EN300-1748796-5.0g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
5g
$4349.0 2023-06-03
Enamine
EN300-1748796-10.0g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
10g
$6450.0 2023-06-03
Enamine
EN300-1748796-0.1g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
0.1g
$1320.0 2023-09-20
Enamine
EN300-1748796-2.5g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
2.5g
$2940.0 2023-09-20
Enamine
EN300-1748796-10g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
10g
$6450.0 2023-09-20
Enamine
EN300-1748796-5g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
5g
$4349.0 2023-09-20
Enamine
EN300-1748796-0.5g
4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole
2229260-58-4
0.5g
$1440.0 2023-09-20

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 関連文献

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazoleに関する追加情報

Chemical Profile of 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 2229260-58-4)

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 2229260-58-4) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, which is well-documented for its diverse pharmacological applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The presence of both an alkyne and an isopropyl substituent in its molecular framework makes it a promising candidate for further investigation in drug discovery and development.

The chemical structure of 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole consists of a thiazole core substituted with a propynyl group at the 4-position and an isopropyl group at the 2-position. This arrangement introduces a high degree of steric and electronic complexity, which can influence its interactions with biological targets. The alkyne functionality, in particular, has been shown to enhance binding affinity in several drug molecules by facilitating π-stacking interactions or engaging in metal coordination.

In recent years, there has been growing interest in thiazole derivatives as scaffolds for novel therapeutic agents. The structural motif of 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole aligns well with this trend, as it combines the known bioactivity of thiazole with additional functional groups that may modulate its pharmacokinetic properties. Preliminary computational studies suggest that this compound may exhibit favorable solubility and metabolic stability, making it a potentially viable candidate for oral administration.

One of the most compelling aspects of 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole is its potential as a lead compound for further derivatization. By modifying either the propynyl or isopropyl substituents, researchers can explore a wide range of structural variations to optimize its biological activity. For instance, introducing additional heteroatoms or aromatic rings could enhance binding to specific protein targets or improve selectivity against off-target effects.

Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design. The three-dimensional structure of 4-(prop-2-yn-1-yl)-2-(propan-2-yll)-1,3-thiazole, as determined through X-ray crystallography or molecular dynamics simulations, could provide valuable insights into its interactions with biological receptors. This information can be used to guide the design of more potent and selective analogs.

The synthesis of 4-(prop--2-yll)-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of thioamides with acetylenes followed by functional group transformations to introduce the isopropyl moiety. Advances in catalytic methods have made it possible to achieve these transformations under milder conditions, reducing waste and improving sustainability.

In addition to its pharmaceutical potential, 4-(prop--2-yll)-1,3-thiazole may find applications in materials science due to its ability to form coordination complexes with transition metals. These complexes have been explored for their catalytic properties and as luminescent materials in optoelectronic devices. The alkyne functionality serves as a ligand that can stabilize metal centers while allowing for tunable electronic properties.

The biological evaluation of 4-(prop--ytl)-l ,3-thi azol e has revealed several interesting findings. In vitro assays have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting potential applications in combating resistant infections. Further studies are needed to elucidate the exact mechanism of action and to assess its efficacy in animal models.

The safety profile of 4-(prop--ytl) -l ,3-thi azol e is still under investigation, but preliminary toxicity studies suggest that it is well-tolerated at moderate doses. However, as with any novel compound, comprehensive toxicological assessments are necessary before it can be considered for clinical use. These studies will focus on acute and chronic toxicity endpoints to ensure patient safety.

The future directions for research on 4-(prop--ytl) -l ,3-thi azol e include exploring its potential in combination therapies and developing novel delivery systems to enhance its bioavailability. Nanotechnology-based approaches have shown promise in improving the delivery of small molecules by protecting them from degradation and targeting them to specific sites within the body.

Overall, 4 -( prop - - ytl) - l ,3 - thi azol e ( CAS No . 2229260 - 58 - 4 ) represents an exciting opportunity for innovation in pharmaceutical chemistry . Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents . As research continues , this compound is likely to play a significant role in the development of next-generation drugs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量